molecular formula C8H17N3 B13175372 (1-Cyclopropyl-piperidin-4-YL)-hydrazine

(1-Cyclopropyl-piperidin-4-YL)-hydrazine

Cat. No.: B13175372
M. Wt: 155.24 g/mol
InChI Key: PSKGYNIHPNRALY-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-piperidin-4-YL)-hydrazine is a chemical compound that features a cyclopropyl group attached to a piperidine ring, which is further connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropyl-piperidin-4-YL)-hydrazine typically involves the reaction of cyclopropylamine with piperidine derivatives under controlled conditions. One common method includes the use of hydrazine hydrate as a reagent, which reacts with the piperidine derivative to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropyl-piperidin-4-YL)-hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.

Scientific Research Applications

(1-Cyclopropyl-piperidin-4-YL)-hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (1-Cyclopropyl-piperidin-4-YL)-hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with biological molecules, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1-Cyclopropyl-piperidin-4-yl)-acetic acid
  • (1-Cyclopropyl-piperidin-4-YL)-methyl-amine

Uniqueness

(1-Cyclopropyl-piperidin-4-YL)-hydrazine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

IUPAC Name

(1-cyclopropylpiperidin-4-yl)hydrazine

InChI

InChI=1S/C8H17N3/c9-10-7-3-5-11(6-4-7)8-1-2-8/h7-8,10H,1-6,9H2

InChI Key

PSKGYNIHPNRALY-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(CC2)NN

Origin of Product

United States

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